Cas no 922131-02-0 (N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide)

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a benzyl-substituted pyrazolopyrimidine core linked to a 3,5-dimethoxybenzamide moiety via an ethyl spacer, offering versatility for further functionalization. The compound’s rigid heterocyclic framework may contribute to selective binding interactions, making it a candidate for enzyme inhibition studies or targeted drug design. The dimethoxybenzamide group enhances solubility and modulates electronic properties, while the benzyl substitution provides steric diversity. This scaffold is of interest for exploring structure-activity relationships in kinase or receptor modulation. Suitable for controlled laboratory use with proper handling protocols.
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide structure
922131-02-0 structure
Product name:N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
CAS No:922131-02-0
MF:C23H23N5O4
MW:433.459824800491
CID:6025161
PubChem ID:41231743

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
    • N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,5-dimethoxybenzamide
    • 922131-02-0
    • N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
    • AKOS024639406
    • F2323-0040
    • N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide
    • Inchi: 1S/C23H23N5O4/c1-31-18-10-17(11-19(12-18)32-2)22(29)24-8-9-28-21-20(13-26-28)23(30)27(15-25-21)14-16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,24,29)
    • InChI Key: ATWWJCXFXOXHPU-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC=C1)C=N2)(=O)C1=CC(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 433.17500423g/mol
  • Monoisotopic Mass: 433.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 98Ų

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2323-0040-2μmol
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2323-0040-10μmol
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2323-0040-2mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2323-0040-25mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2323-0040-75mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2323-0040-40mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2323-0040-5μmol
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2323-0040-15mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2323-0040-50mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2323-0040-1mg
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
922131-02-0 90%+
1mg
$54.0 2023-05-16

Additional information on N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide

Recent Advances in the Study of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide (CAS: 922131-02-0)

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide (CAS: 922131-02-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammatory disorders.

One of the key areas of research has been the compound's role as a modulator of specific kinase pathways. Preliminary in vitro studies have demonstrated that N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide exhibits selective inhibition against certain tyrosine kinases, which are often implicated in cancer cell proliferation and survival. These findings suggest its potential as a targeted therapy for malignancies characterized by dysregulated kinase activity.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's anti-inflammatory effects. A 2023 study published in the Journal of Medicinal Chemistry reported that N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide significantly reduced the production of pro-inflammatory cytokines in macrophage models, indicating its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide has also been a focus of recent research. Studies have shown that the compound exhibits favorable oral bioavailability and metabolic stability, making it a promising candidate for further drug development. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for clinical translation.

Future research directions include the synthesis of analogs to improve the compound's potency and selectivity, as well as preclinical studies to evaluate its safety and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide as a novel therapeutic agent.

In conclusion, N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide represents a promising scaffold for drug discovery, with potential applications in oncology and inflammation. Continued research will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.